molecular formula C17H24N2O B6913111 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine

1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine

Cat. No.: B6913111
M. Wt: 272.4 g/mol
InChI Key: CECYVNPASBNQNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine is a complex organic compound that features a benzofuran ring fused with a pyrrolidine moiety

Preparation Methods

The synthesis of 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine typically involves multi-step organic reactions. One common synthetic route includes the formation of the benzofuran ring followed by the attachment of the pyrrolidine moiety. Key steps often involve:

Industrial production methods may involve optimizing these reactions for higher yields and purity, often using continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine undergoes various chemical reactions, including:

Major products from these reactions depend on the specific reagents and conditions used, but they often include various substituted benzofuran and pyrrolidine derivatives.

Scientific Research Applications

1-(1-Benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to certain receptors or enzymes, modulating their activity. The benzofuran ring is known for its ability to interact with various biological macromolecules, potentially leading to therapeutic effects .

Comparison with Similar Compounds

Similar compounds to 1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine include other benzofuran derivatives and pyrrolidine-containing molecules. Some notable examples are:

    1-(Benzofuran-2-yl)-2-mesitylethanone: Known for its antimicrobial properties.

    Benzofuran-3-yl-1,2,3-triazole derivatives: Studied for their anticancer activities.

Compared to these compounds, this compound is unique due to its combined structural features of both benzofuran and pyrrolidine rings, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

1-(1-benzofuran-3-ylmethyl)-N,N-diethylpyrrolidin-3-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O/c1-3-19(4-2)15-9-10-18(12-15)11-14-13-20-17-8-6-5-7-16(14)17/h5-8,13,15H,3-4,9-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CECYVNPASBNQNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1CCN(C1)CC2=COC3=CC=CC=C32
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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